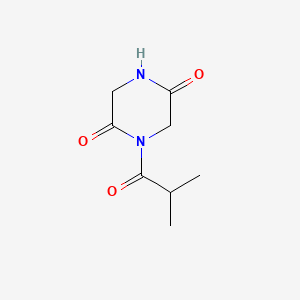

1-(2-Methylpropanoyl)piperazine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methylpropanoyl)piperazine-2,5-dione is a chemical compound with the molecular formula C8H12N2O3 and a molecular weight of 184.195. This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research.

Vorbereitungsmethoden

The synthesis of 1-(2-Methylpropanoyl)piperazine-2,5-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that facilitates the formation of piperazine derivatives . Industrial production methods often involve the use of solid-phase synthesis and photocatalytic synthesis .

Analyse Chemischer Reaktionen

1-(2-Methylpropanoyl)piperazine-2,5-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . Major products formed from these reactions include various substituted piperazines and piperazinopyrrolidinones .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticancer properties . For example, a recent study investigated the effectiveness of a novel formulation of piperazine-2,5-dione in preventing colorectal cancer . Additionally, it has applications in the pharmaceutical industry as a component of drug-like molecules .

Wirkmechanismus

The mechanism of action of 1-(2-Methylpropanoyl)piperazine-2,5-dione involves its interaction with various molecular targets and pathways. It has been shown to interact with anticancer target proteins such as the human androgen receptor, human steroidogenic cytochrome P450 17A1, and epidermal growth factor receptor 2 . These interactions are facilitated by hydrogen bonds and other molecular interactions .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

1-(2-Methylpropanoyl)piperazine-2,5-dione, also known by its CAS number 151079-68-4, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

This compound belongs to the piperazine-2,5-dione class of compounds, characterized by a piperazine ring and two carbonyl groups. Its structure can be represented as follows:

This compound is noted for its ability to form various derivatives, which can enhance its biological activity through structural modifications.

Antidepressant and Analgesic Effects

Recent studies have demonstrated that derivatives of piperazine-2,5-dione exhibit significant antidepressant and analgesic properties. For instance, a series of novel piperazine-2,5-dione derivatives bearing indole analogs were synthesized and evaluated for their effects. Among these compounds, some exhibited up to 71.2% reduction in immobility time in forced swim tests, comparable to fluoxetine, a well-known antidepressant .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in various studies. Compounds derived from this structure have shown promising results in inhibiting inflammatory pathways, suggesting that they may serve as effective agents in treating inflammatory diseases .

The biological activity of this compound is thought to involve multiple mechanisms:

- Modulation of Neurotransmitter Systems : The compound may influence serotonin and norepinephrine levels in the brain, contributing to its antidepressant effects.

- Inhibition of Pro-inflammatory Cytokines : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

- Antifilarial Activity : In preliminary investigations, related compounds have shown macrofilaricidal and microfilaricidal activities against filarial infections. For instance, certain derivatives demonstrated significant efficacy against Brugia malayi in animal models . This suggests potential applications in treating parasitic diseases.

- In Vitro Studies : A study focusing on the interaction of piperazine derivatives with multidrug-resistant bacteria revealed that certain modifications could restore antibiotic activity against resistant strains . This highlights the importance of structural diversity in enhancing therapeutic efficacy.

Data Summary

Eigenschaften

IUPAC Name |

1-(2-methylpropanoyl)piperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-5(2)8(13)10-4-6(11)9-3-7(10)12/h5H,3-4H2,1-2H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRXNHSELQAIRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CC(=O)NCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20668202 |

Source

|

| Record name | 1-(2-Methylpropanoyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151079-68-4 |

Source

|

| Record name | 1-(2-Methylpropanoyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.